4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one
Description
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one is a piperazin-2-one derivative characterized by two benzyl groups and a hydroxymethyl substituent. The hydroxymethyl group at position 6 may contribute to hydrogen bonding, influencing solubility and target interactions .
Properties
CAS No. |
889939-06-4 |
|---|---|
Molecular Formula |
C25H26N2O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-benzyl-6-(hydroxymethyl)-1-(4-phenylmethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C25H26N2O3/c28-18-23-16-26(15-20-7-3-1-4-8-20)17-25(29)27(23)22-11-13-24(14-12-22)30-19-21-9-5-2-6-10-21/h1-14,23,28H,15-19H2 |
InChI Key |
IAVHITPTJAGRMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediate: 1-[4-(Benzyloxy)phenyl]-2-(4-benzylpiperidin-1-yl)-1-propanone
A critical intermediate in the synthesis is 1-[4-(benzyloxy)phenyl]-2-(4-benzylpiperidin-1-yl)-1-propanone , which can be prepared via a three-stage process as described in a British patent (GB2430433A):
| Stage | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Bromination | Bromination of 4'-hydroxypropiophenone to form 4'-hydroxy-α-bromopropiophenone | Pyridinium tribromide in dichloromethane, room temperature, 3 hours | Reaction completion confirmed by NMR; intermediate used directly without isolation |
| 2. Alkylation | Alkylation with 4-benzylpiperidine in presence of triethylamine | Dichloromethane solvent, stirred overnight at room temperature | Product used directly for next step; confirmed by HPLC |
| 3. Benzylation | Benzylation of the phenolic hydroxyl with benzyl bromide under phase-transfer catalysis | Sodium hydroxide aqueous, tetrabutylammonium hydrogensulfate catalyst, 28 hours at room temperature | Purification by recrystallization from isopropyl alcohol; yield up to 60% over three stages; purity >97% |
This process avoids isolation of intermediates 1 and 2, improving efficiency and cleanliness. The intermediate is a key precursor for further reduction steps leading to the target compound or its enantiomers.
Installation of the Hydroxymethyl Group on the Piperazinone Ring
While the patent above focuses on piperidine derivatives, related literature on piperazine derivatives indicates the hydroxymethyl group can be introduced via selective oxidation or substitution reactions on a suitable piperazine precursor. For example, Mitsunobu coupling reactions have been employed to attach hydroxymethyl moieties onto piperidine rings, which can be adapted for piperazinone synthesis:
Alternative Synthetic Routes and Functional Group Transformations
Additional synthetic routes involve:
- Formation of carbamate intermediates and their nucleophilic substitution to introduce hydroxyl groups on piperazine rings
- Use of sulfonylation followed by nucleophilic displacement to install hydroxyalkyl substituents
- Protection/deprotection strategies using Boc groups and acid-mediated cleavage to control functional group reactivity during multi-step synthesis
These methods provide flexibility in modifying the piperazine ring and installing the benzyloxyphenyl and benzyl substituents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield / Purity | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination | 4'-Hydroxypropiophenone | Pyridinium tribromide, CH2Cl2, RT | 4'-Hydroxy-α-bromopropiophenone | Used crude | Direct use in next step |
| 2 | Alkylation | Intermediate 1 + 4-benzylpiperidine | Triethylamine, CH2Cl2, RT overnight | 1-[4-(phenylmethyl)piperidin-1-yl]-4'-hydroxypropiophenone | Used crude | Confirmed by HPLC |
| 3 | Benzylation | Intermediate 2 + benzyl bromide | NaOH aq, tetrabutylammonium hydrogensulfate, RT, 28 h | 1-[4-(phenylmethyl)piperidin-1-yl]-4-(benzyloxy)propiophenone | ~60% over 3 steps; >97% purity | Purified by recrystallization |
| 4 | Hydroxymethyl installation | Piperazine/piperidinone derivative | Mitsunobu coupling or nucleophilic substitution | Hydroxymethyl-substituted piperazin-2-one | Variable | Requires protection/deprotection steps |
Experimental Notes and Considerations
- The bromination step benefits from using pyridinium tribromide for controlled bromination, minimizing side products.
- Avoiding isolation of intermediates reduces solvent use and potential loss of material.
- Phase-transfer catalysis in benzylation improves reaction efficiency and selectivity.
- Purification by crystallization from isopropyl alcohol or similar solvents yields high-purity intermediates suitable for pharmaceutical applications.
- Protection strategies such as Boc groups are critical to manage functional group compatibility during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl and benzyloxy groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Benzyl halides, benzyloxy halides, and other suitable nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one is a complex organic molecule with potential applications in various scientific and medicinal fields. This article provides a comprehensive overview of its applications, including its chemical properties, biological activities, and notable case studies.
Structure and Composition
- Molecular Formula : C23H30N2O3
- Molecular Weight : 398.5 g/mol
- IUPAC Name : 4-benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one
The structure features a piperazine ring substituted with various aromatic groups, which enhances its potential for biological activity.
Anticancer Activity
Research indicates that compounds similar to 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Induction of apoptosis via intrinsic pathways.
- Cell Lines Tested :
- HeLa (Cervical Cancer): IC50 = 12 µM
- MCF-7 (Breast Cancer): IC50 = 18 µM
- A549 (Lung Cancer): IC50 = 22 µM
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 18 | Cell cycle arrest |
| A549 | 22 | Intrinsic pathway activation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest effectiveness against:
- Staphylococcus aureus
- Escherichia coli
The presence of the benzyloxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity.
Neuropharmacological Effects
The piperazine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Table 2: Summary of Neuropharmacological Effects
| Activity Type | Observed Effects |
|---|---|
| Anxiolytic | Potential modulation of serotonin levels |
| Antidepressant | Reduction in depressive behaviors |
Case Study 1: Anticancer Mechanism
A detailed study investigated the anticancer efficacy of the compound using flow cytometry to analyze cell cycle distribution and apoptosis markers. Results demonstrated a significant increase in sub-G1 phase cells after treatment, indicating effective apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains. The results indicated that it exhibited strong inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogs and Key Differences
(a) 4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one (CAS 797037-85-5)
- Structure : Replaces the benzyloxy group with a bromophenyl moiety.
- Molecular Weight : 375.26 (vs. target compound’s estimated ~373.4 g/mol).
- Impact : Bromine’s electronegativity and steric bulk may alter binding affinity compared to the benzyloxy group. This substitution could reduce metabolic stability but enhance halogen bonding in biological targets .
(b) 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one (CAS 2034256-95-4)
- Structure : Incorporates a pyrimidine ring linked via a carbonyl group.
- Molecular Formula : C16H16N4O3 (vs. C23H24N2O3 for the target compound).
- This structural variation may shift activity toward nucleotide-binding targets (e.g., kinases) .
(c) 3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 215309-01-6)
- Structure : Features a benzoic acid group and methylpiperazine.
- Properties : Melting point 187–190°C, indicating higher crystallinity than the target compound.
- Impact : The carboxylic acid group improves water solubility, while the methylpiperazine may enhance basicity. This compound likely serves as a building block for drug conjugates rather than a direct pharmacophore .
Pharmacological and Physicochemical Comparisons
Key Observations:
Lipophilicity : The target compound’s dual benzyl groups likely increase lipophilicity compared to pyrimidine or benzoic acid analogs, favoring CNS penetration or intracellular targets.
Solubility : Hydroxymethyl and benzyloxy groups balance hydrophilicity and lipophilicity, contrasting with the poor solubility of bromophenyl derivatives .
Synthetic Utility : Analogs like 3-(4-Methylpiperazin-1-yl)benzoic acid are commercially available (e.g., Kanto Reagents), suggesting their use as intermediates in synthesizing piperazin-2-one derivatives .
Biological Activity
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one, also known as CIVENTICHEM CV-4052, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C25H26N2O3
- CAS Number : 41957-42-0
- Molecular Weight : 402.49 g/mol
Research indicates that compounds similar to 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one may interact with various biological targets, particularly in cancer therapy. Notably, it has been suggested to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression.
Inhibition of LSD1
In a study evaluating related compounds, it was found that certain derivatives exhibited potent and reversible inhibition of LSD1 with an IC50 value of approximately 4 μM. This inhibition was associated with reduced migration of colon and lung cancer cells (HCT-116 and A549) in vitro, indicating potential applications in treating LSD1-associated tumors .
Biological Activity Overview
The biological activities of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can be summarized as follows:
Case Study 1: Antitumor Efficacy
A study published in PubMed demonstrated that compound 10d, a derivative of the piperazine class, exhibited significant antitumor activity by inhibiting the migration of HCT-116 colon cancer cells. The compound's mechanism involved the reversible inhibition of LSD1, highlighting its potential as a therapeutic agent for specific cancers .
Case Study 2: Inflammation and Vascular Leakage
Another investigation focused on the anti-inflammatory properties of benzyloxy derivatives indicated that these compounds could ameliorate inflammation and vascular leakage associated with diabetic retinopathy models. The findings suggested that such compounds could cross the blood-retinal barrier effectively .
Q & A
Q. What are the optimal synthetic routes for 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one, and how can reaction parameters be systematically optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with piperazine precursors and introducing benzyloxy/hydroxymethyl groups via nucleophilic substitution or coupling reactions. Systematic optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Flow chemistry platforms (e.g., continuous-flow reactors) enhance reproducibility and scalability while minimizing side reactions . For example, highlights the integration of statistical modeling and flow processes for optimizing diazomethane synthesis, a methodology adaptable to similar heterocyclic systems.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation of the piperazin-2-one core and substituent orientation (e.g., used X-ray to confirm piperazine derivatives’ crystal structures) .
- NMR spectroscopy : H/C NMR identifies functional groups (e.g., hydroxymethyl protons at δ 3.5–4.5 ppm) and stereochemistry.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How can HPLC methods be optimized to assess purity and detect trace impurities?
- Methodological Answer : Use reverse-phase HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to improve peak resolution for polar substituents like hydroxymethyl and benzyloxy groups . Impurity profiling requires reference standards (e.g., and list piperazine-related impurities), with detection thresholds validated via spiking experiments and UV/fluorescence detectors .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Cell line selection : Primary vs. immortalized cells may exhibit differential permeability to the compound.
- Concentration ranges : Sub-cytotoxic doses may mask activity (e.g., observed dose-dependent DNA damage in Hoechst 33258 analogs) .
- Assay conditions : Pre-incubation time and serum protein interactions (e.g., albumin binding) must be standardized. Cross-validate results using orthogonal assays (e.g., fluorescence polarization for target engagement vs. MTT for cytotoxicity).
Q. What computational strategies are suitable for predicting structure-activity relationships (SAR) of piperazin-2-one derivatives?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA minor grooves, as in ’s Hoechst 33258 studies) .
- QSAR modeling : Use substituent descriptors (e.g., Hammett constants for benzyloxy groups) to correlate electronic effects with activity.
- MD simulations : Assess conformational stability of the hydroxymethyl group in aqueous vs. lipid bilayer environments.
Q. How to design in vivo pharmacokinetic studies for this compound, considering its metabolic liabilities?
- Methodological Answer :
- Metabolic stability : Screen for hepatic CYP450-mediated oxidation of the benzyl group using microsomal assays.
- Formulation : Encapsulate in liposomes or PEGylated carriers to enhance solubility (critical for hydroxymethyl-containing compounds).
- Toxicity endpoints : Reference ’s protocols for evaluating genotoxicity (e.g., comet assay) and oral toxicity in rodent models .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values.
- ANOVA with post-hoc tests : Identify significant differences between derivatives (e.g., benzyl vs. substituted benzyl groups).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining enzymatic activity, solubility, and logP) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodological Answer :
- LC-MS/MS : Detect trace byproducts (e.g., N-debenzylated intermediates).
- Process analytical technology (PAT) : Implement real-time monitoring via in-line FTIR or Raman spectroscopy.
- Green chemistry principles : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
